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Compound of Interest

Compound Name: 4-Bromo-3-methylbutanal

Cat. No.: B8740463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic

characteristics of 4-Bromo-3-methylbutanal (CAS No. 63483-10-3), a halogenated aldehyde

of interest in synthetic organic chemistry. Due to the limited availability of experimental data in

public databases, this document focuses on predicted spectroscopic data, including ¹H NMR,

¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry. Furthermore, generalized

experimental protocols for the synthesis of similar bromoaldehydes and the acquisition of

spectroscopic data are presented to guide researchers in their laboratory work. This guide is

intended to serve as a valuable resource for scientists engaged in drug discovery and

development, and other areas of chemical research where this compound may be a key

intermediate.

Chemical Structure and Properties
IUPAC Name: 4-Bromo-3-methylbutanal

Molecular Formula: C₅H₉BrO

Molecular Weight: 165.03 g/mol

CAS Number: 63483-10-3[1][2]
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Canonical SMILES: CC(CBr)CC=O

Table 1: Physicochemical Properties of 4-Bromo-3-methylbutanal

Property Value Source

Molecular Weight 165.03 g/mol PubChem[2]

Exact Mass 163.98368 Da PubChem[2]

XLogP3 1.2 PubChem[2]

Hydrogen Bond Donor Count 0 PubChem[2]

Hydrogen Bond Acceptor

Count
1 PubChem[2]

Rotatable Bond Count 3 PubChem[2]

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 4-Bromo-3-methylbutanal.
These predictions are based on established principles of spectroscopy and analysis of

structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of 4-Bromo-3-methylbutanal in CDCl₃ would exhibit

characteristic signals for the aldehyde, methyl, methylene, and methine protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Bromo-3-methylbutanal
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Proton
Chemical Shift
(ppm)

Multiplicity Integration

-CHO 9.7 - 9.8 Triplet (t) 1H

-CH(CH₃)- 2.8 - 3.0 Multiplet (m) 1H

-CH₂-CHO 2.6 - 2.8
Doublet of Doublets

(dd)
2H

-CH₂Br 3.4 - 3.6 Doublet (d) 2H

-CH₃ 1.1 - 1.3 Doublet (d) 3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon

atoms in different chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-3-methylbutanal

Carbon Chemical Shift (ppm)

-CHO 200 - 205

-CH(CH₃)- 40 - 45

-CH₂-CHO 45 - 50

-CH₂Br 35 - 40

-CH₃ 15 - 20

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-3-methylbutanal is expected to show a strong absorption band

characteristic of the aldehyde carbonyl group.

Table 4: Predicted IR Absorption Frequencies for 4-Bromo-3-methylbutanal
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (aldehyde) 1720 - 1740 Strong

C-H (aldehyde) 2720 - 2820 Medium (two bands)

C-H (alkane) 2850 - 3000 Strong

C-Br 500 - 600 Medium

Mass Spectrometry (MS)
The mass spectrum is predicted to show the molecular ion peak and characteristic

fragmentation patterns. The presence of bromine should be evident from the isotopic pattern of

bromine-containing fragments (M and M+2 peaks in approximately 1:1 ratio).

Table 5: Predicted Mass Spectrometry Fragmentation for 4-Bromo-3-methylbutanal

m/z Fragment Comments

164/166 [C₅H₉BrO]⁺ Molecular ion (M⁺)

135/137 [C₄H₆Br]⁺ Loss of -CHO

85 [C₅H₉O]⁺ Loss of Br

57 [C₄H₉]⁺ Alkyl fragment

29 [CHO]⁺ Aldehyde fragment

Experimental Protocols
As specific experimental protocols for 4-Bromo-3-methylbutanal are not readily available, the

following sections provide generalized procedures for the synthesis of a similar bromoaldehyde

and for acquiring spectroscopic data.

General Synthesis of a Bromoaldehyde
A plausible synthetic route to 4-Bromo-3-methylbutanal could involve the oxidation of the

corresponding alcohol, 4-bromo-3-methylbutan-1-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8740463?utm_src=pdf-body
https://www.benchchem.com/product/b8740463?utm_src=pdf-body
https://www.benchchem.com/product/b8740463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8740463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

4-Bromo-3-methylbutan-1-ol

Oxidation
Substrate

Oxidizing Agent
(e.g., PCC, Swern Oxidation)

Reagent

4-Bromo-3-methylbutanal

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 4-Bromo-3-methylbutanal.

Protocol:

Preparation: To a stirred solution of an oxidizing agent, such as pyridinium chlorochromate

(PCC) in a suitable solvent like dichloromethane (CH₂Cl₂), add a solution of 4-bromo-3-

methylbutan-1-ol in CH₂Cl₂ dropwise at room temperature.

Reaction: Stir the reaction mixture at room temperature for a specified time, monitoring the

reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and

filter through a pad of silica gel or celite to remove the chromium salts.

Purification: Concentrate the filtrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel using an appropriate eluent system (e.g., a

mixture of hexane and ethyl acetate) to afford the pure 4-Bromo-3-methylbutanal.

Spectroscopic Analysis Workflow
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Spectroscopic Analysis Workflow

Purified 4-Bromo-3-methylbutanal

NMR Spectroscopy
(¹H and ¹³C) Infrared Spectroscopy Mass Spectrometry

Spectroscopic Data
(Tables and Spectra)
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Caption: General workflow for spectroscopic analysis.

Protocols:

NMR Spectroscopy:

Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g.,

CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or

higher).

Process the data, including Fourier transformation, phase correction, and baseline

correction. Chemical shifts should be referenced to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared Spectroscopy:

Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR)

spectrometer equipped with an attenuated total reflectance (ATR) accessory.
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Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl

or KBr).

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Introduce a dilute solution of the sample into the mass spectrometer via a suitable

ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

Acquire the mass spectrum over an appropriate m/z range.

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion
This technical guide provides a foundational understanding of the predicted spectroscopic

properties of 4-Bromo-3-methylbutanal. The tabulated data and generalized experimental

protocols offer a starting point for researchers working with this compound. It is important to

note that the presented spectroscopic data are predictions and should be confirmed by

experimental analysis. The synthetic and analytical workflows described herein are intended to

be adaptable to standard laboratory settings.

Disclaimer
The information provided in this document is for research and informational purposes only. The

predicted spectroscopic data has not been experimentally verified. All laboratory procedures

should be conducted with appropriate safety precautions and by qualified personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylbutanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8740463#spectroscopic-data-of-4-bromo-3-
methylbutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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